3-benzyl-8-(3-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
- This compound belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines, which are heterocyclic compounds containing a thiadiazine ring fused to a pyridine ring.
- The specific structure of this compound includes a benzylic group (benzyl), a bromophenyl group, and a cyano (carbonitrile) functional group.
- It exhibits interesting chemical properties due to its fused ring system and substituents.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the construction of the pyrido[2,1-b][1,3,5]thiadiazine core followed by functionalization.
Reaction Conditions: The specific conditions depend on the synthetic route chosen. For example, a key step might involve cyclization of appropriate precursors under controlled temperature and solvent conditions.
Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthesis for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) can reveal potential therapeutic applications.
Medicine: It might serve as a lead compound for drug development.
Industry: Applications in materials science, catalysis, or organic electronics are possible.
Mechanism of Action
- The compound’s effects depend on its specific targets. For instance:
- If it interacts with enzymes, it could inhibit or activate specific pathways.
- If it binds to receptors, it might modulate cellular responses.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the fused ring system, specific substituents, or reactivity.
Similar Compounds: While I don’t have a direct list, related compounds include other pyrido[2,1-b][1,3,5]thiadiazines or benzylic derivatives.
Remember that this compound’s properties and applications are actively explored in scientific literature, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C21H18BrN3OS |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-benzyl-8-(3-bromophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18BrN3OS/c22-17-8-4-7-16(9-17)18-10-20(26)25-13-24(12-15-5-2-1-3-6-15)14-27-21(25)19(18)11-23/h1-9,18H,10,12-14H2 |
InChI Key |
BRUXCQCRNZPGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)CC3=CC=CC=C3)C#N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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